Coumarin-3-carboxylic acid
Overview
Description
Coumarin-3-carboxylic acid (C3CA) is a compound with the formula C10H6O4 . It is used as a pharmaceutical intermediate . It is a member of coumarins .
Synthesis Analysis
C3CA can be synthesized through various methods. One method involves the synthesis of a cocrystal of C3CA with thiourea using the neat grinding method . Other methods include a catalyst-based, catalyst-free, Michael addition, cyclo addition, three components, oxidative, and photocatalytic system involving the decarboxylation process .Molecular Structure Analysis
The molecular weight of C3CA is 190.1522 . The IUPAC Standard InChI is InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) .Chemical Reactions Analysis
C3CA undergoes complex multistep photochemical transformations, strongly dependent on the solvent properties and oxygen content . The reaction intermediates undergo further (photo)chemical reactions . The decarboxylative technique has been extensively investigated, due to its ability to increase the reactivity of the substrate .Physical And Chemical Properties Analysis
C3CA is a heterocyclic compound that contains oxygen in its structure . The degree of crystallinity of the complexes changes when compared with the precursor, 3-carboxy-coumarin acid, and the degree of crystallinity depends on the nature of the metal ion attached to coumarin .Scientific Research Applications
1. Medicinal Chemistry
- Summary of Application : Coumarins, including Coumarin-3-carboxylic acid, have a multifaceted chemical and pharmacological potential, making them significant as versatile natural derivatives in medicinal chemistry . They exhibit promising applications in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation .
- Methods of Application : The synthesis and functionalization of coumarins have advanced with innovative strategies, enabling the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . This enhances the biological and physico-chemical properties of the compounds obtained .
- Results or Outcomes : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Several coumarin derivatives have been approved by the FDA for clinical usage .
2. Photopolymerization
- Summary of Application : Coumarin-3-carboxylic acid derivatives can be used as high-performance photoinitiators for free radical photopolymerization (FRP) of meth(acrylate) functions under visible light irradiation .
- Methods of Application : These compounds show a very high initiation capacity and very good polymerization profiles using two and three-component photoinitiating systems based on coum/iodonium salt and coum/iodonium salt/amine .
- Results or Outcomes : These compounds were also tested in direct laser write experiments (3D printing). The synthesis of photocomposites based on glass fiber or carbon fiber using an LED conveyor at 385 nm was also examined .
3. Anticancer Activity
- Summary of Application : Coumarin-based compounds, including 8-methoxycoumarin-3-carboxamides, are known for their potent anticancer properties .
- Methods of Application : The study involved designing and synthesizing a novel category of 8-methoxycoumarin-3-carboxamides .
- Results or Outcomes : The aim was to investigate their antiproliferative activity against liver cancer cells .
Safety And Hazards
Future Directions
The carboxylic acid group in coumarin has emerged as a flexible functionality facilitating the construction of coumarin-containing building blocks, emphasizing the decarboxylative strategy . The current review shows the successive modifications in the decarboxylative synthesis of C3CA with various optimizing parameters .
properties
IUPAC Name |
2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLKANOGIVEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201183 | |
Record name | Coumarin-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin-3-carboxylic acid | |
CAS RN |
531-81-7 | |
Record name | Coumarin-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coumarin-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531817 | |
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Record name | Coumarin-3-carboxylic acid | |
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Record name | Coumarin-3-carboxylic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44926 | |
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Record name | Coumarin-3-carboxylic acid | |
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Record name | Coumarin-3-carboxylic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2H-chromene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.745 | |
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Record name | COUMARIN-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85UOV8788 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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